3,3-difluoro-N,2,2-trimethylpropan-1-amine hydrochloride
Overview
Description
3,3-Difluoro-N,2,2-trimethylpropan-1-amine hydrochloride is a chemical compound characterized by its molecular formula C6H12F2N·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluoro-N,2,2-trimethylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2-dimethylpropan-1-ol as the starting material.
Fluorination: The hydroxyl group of the starting material is replaced with fluorine atoms through a fluorination reaction, often using reagents such as hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST).
Amination: The fluorinated compound undergoes an amination reaction to introduce the amine group, typically using ammonia or an amine derivative.
Acidification: Finally, the amine group is protonated to form the hydrochloride salt, usually by reacting with hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale fluorination processes to ensure efficiency and safety. The use of automated systems and advanced monitoring techniques helps maintain consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-N,2,2-trimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Primary amines, alcohols, and their derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-N,2,2-trimethylpropan-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-difluoro-N,2,2-trimethylpropan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
3,3-Difluoro-N,2,2-trimethylpropan-1-amine hydrochloride can be compared to other similar compounds, such as:
3,3,3-Trifluoro-N,2,2-trimethylpropan-1-amine hydrochloride: Similar structure but with an additional fluorine atom.
3,3-Difluoro-2-phenylpropan-1-amine hydrochloride: Similar difluoro group but with a phenyl ring instead of a trimethyl group.
Uniqueness: The presence of two fluorine atoms and the specific arrangement of the trimethyl group make this compound unique compared to other similar compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis and a candidate for further research in drug discovery and other fields.
Properties
IUPAC Name |
3,3-difluoro-N,2,2-trimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N.ClH/c1-6(2,4-9-3)5(7)8;/h5,9H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIFUPUGMSHBNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.